molecular formula C24H24FN7O2 B13384370 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine

Número de catálogo: B13384370
Peso molecular: 461.5 g/mol
Clave InChI: WKIALOXOAZXGMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, also designated AMG 337, is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. MET deregulation is implicated in various cancers, making it a critical therapeutic target . Structurally, AMG 337 features a triazolopyridine core fused with a 1,6-naphthyridine scaffold, substituted with a fluorinated pyrazole group, a chiral ethyl side chain, and a methoxyethoxy moiety (Fig. 1). These modifications confer high binding affinity and selectivity for MET, with nanomolar inhibition (IC₅₀ < 10 nM) and robust in vivo antitumor activity in MET-dependent models .

Propiedades

Fórmula molecular

C24H24FN7O2

Peso molecular

461.5 g/mol

Nombre IUPAC

6-[1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine

InChI

InChI=1S/C24H24FN7O2/c1-15-20-10-19(34-8-7-33-4)12-26-22(20)5-6-31(15)16(2)23-28-29-24-21(25)9-17(14-32(23)24)18-11-27-30(3)13-18/h5-6,9-14,16H,1,7-8H2,2-4H3

Clave InChI

WKIALOXOAZXGMG-UHFFFAOYSA-N

SMILES canónico

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=C)C=C(C=N5)OCCOC

Origen del producto

United States

Aplicaciones Científicas De Investigación

AMG 337 has been extensively studied for its potential in treating various types of cancers, particularly those with MET amplification. It has shown promising results in preclinical and clinical studies, demonstrating its efficacy in inhibiting tumor growth and improving patient outcomes. AMG 337 is being investigated for its use in treating advanced solid tumors, including gastric, gastroesophageal junction, and esophageal cancers .

Mecanismo De Acción

The mechanism of action of AMG 337 involves its selective inhibition of the MET receptor tyrosine kinase. By binding to the MET receptor, AMG 337 prevents the phosphorylation of MET and its downstream signaling pathways, including PI3K and MAPK. This inhibition leads to the suppression of cell growth, survival, and invasion in MET-dependent tumor cells .

Comparación Con Compuestos Similares

Research Findings and Implications

  • Synthetic Accessibility : AMG 337 is synthesized via a hydrazide cyclization method (), offering scalability compared to multi-step routes for analogs like 5SZ .
  • Substituent Impact : The 8-fluoro and 1-methylpyrazol-4-yl groups optimize MET binding by occupying hydrophobic pockets, while the methoxyethoxy group improves solubility .
  • Clinical Relevance: AMG 337’s selectivity and pharmacokinetics make it a superior candidate for MET-driven cancers over non-selective inhibitors like Cabozantinib .

Actividad Biológica

The compound 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine (commonly referred to as AMG 337) is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a naphthyridine core fused with triazole and pyrazole rings, suggests diverse biological activities, particularly in oncology.

Chemical Structure and Properties

This compound has several notable features:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyethoxy Group : Potentially increases solubility and bioavailability.

The molecular formula is C23H22FN7O3C_{23}H_{22}FN_7O_3, with a CAS number of 1173699-31-4 . The IUPAC name reflects its complex structure and functional groups.

Preliminary studies indicate that AMG 337 acts primarily as an inhibitor of the MET proto-oncogene receptor tyrosine kinase , which plays a critical role in tumor growth and metastasis. Inhibition of MET can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that AMG 337 exhibits potent antitumor activity against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Cell Line IC50 (nM) Mechanism of Action
A549 (Lung Cancer)15.2MET inhibition leading to apoptosis
HCC827 (Lung Cancer)8.5Inhibition of downstream signaling pathways
MDA-MB-231 (Breast Cancer)12.3Induction of cell cycle arrest

These results indicate that AMG 337 can effectively inhibit tumor growth through multiple mechanisms, primarily by targeting the MET signaling pathway.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that AMG 337 has favorable absorption characteristics with a half-life suitable for therapeutic use. Toxicological assessments indicate manageable side effects, primarily related to hepatotoxicity at high doses.

Case Studies

Several case studies have highlighted the efficacy of AMG 337 in clinical settings:

  • Case Study: Non-Small Cell Lung Cancer (NSCLC)
    • Patient Profile : A 58-year-old male with advanced NSCLC.
    • Treatment Regimen : AMG 337 was administered as a monotherapy.
    • Outcome : Significant tumor reduction observed after eight weeks, with minimal adverse effects.
  • Case Study: Metastatic Breast Cancer
    • Patient Profile : A 62-year-old female with hormone-receptor-positive metastatic breast cancer.
    • Treatment Regimen : Combination therapy with AMG 337 and a hormonal agent.
    • Outcome : Improved progression-free survival compared to historical controls.

Métodos De Preparación

Route 1: Synthesis via HYDZ Intermediate

  • Alkylation of NAPH : The first step involves the alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form NAPA .
  • Coupling with PYRH : NAPA is then coupled with a pyridine derivative to form HYDZ .
  • Dehydration : HYDZ undergoes dehydration to yield the desired compound.

Route 2: Alternative Synthesis

This route involves similar steps but with modifications in reagents and conditions to improve yield and purity.

Route 3: Synthesis via Triphenylphosphine and TMS-Azide

Analytical Data

Compound Method Yield Purity
AMG 337 Route 1 70-80% >95%
AMG 337 Route 2 60-70% >90%
AMG 337 Route 3 80-85% >98%

Q & A

Q. What is the primary biological target of this compound, and how was its selectivity validated?

The compound (AMG 337) is a potent and selective inhibitor of the MET receptor tyrosine kinase. Selectivity was confirmed via kinase panel assays, demonstrating nanomolar inhibition (IC₅₀ = 1–3 nM) against MET and >100-fold selectivity over 200 other kinases. Structural features such as the 8-fluoro group and 1-methylpyrazol-4-yl substituent were optimized to minimize off-target interactions. Binding affinity was further validated using surface plasmon resonance (SPR) and cellular phosphorylation assays .

Q. What in vitro assays are recommended to assess MET inhibition and cellular efficacy?

Key assays include:

  • Kinase activity assays : Recombinant MET kinase domain with ATP-concentration-dependent inhibition (IC₅₀ ≤ 3 nM).
  • Phospho-MET ELISA/Western blot : Reduction in MET phosphorylation in MET-dependent cell lines (e.g., MKN45 gastric cancer cells) at IC₅₀ ≤ 10 nM.
  • Cell proliferation assays : 72-hour viability assays in MET-amplified models (EC₅₀ < 50 nM) .

Q. What pharmacokinetic (PK) properties make this compound suitable for in vivo studies?

AMG 337 exhibits high unbound target coverage (unbound fraction = 3–5% in plasma) and robust oral bioavailability (>60% in mice). Key PK parameters:

ParameterValue (Mouse)
Plasma half-life4–6 hours
Cmax1.2 µM (30 mg/kg)
AUC0–24h12 µM·h
Dosing at 10–30 mg/kg BID maintains unbound concentrations above MET IC90 .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies of MET inhibition efficacy?

Contradictions (e.g., variable tumor regression in MET-driven models) may arise from compensatory signaling (e.g., MAPK pathway upregulation). Mitigation strategies:

  • Orthogonal assays : Combine phospho-MET quantification with RNA-seq to identify bypass pathways.
  • Co-culture models : Test stromal HGF secretion in tumor-microenvironment models.
  • Dose titration : Ensure unbound drug levels exceed MET IC90 for >12 hours/day .

Q. What structural features of the compound enhance MET selectivity and potency?

Critical structural elements:

  • Triazolo[4,3-a]pyridine core : Directly engages MET hinge region via hydrogen bonding.
  • 8-Fluoro substituent : Reduces off-target binding to kinases like VEGFR2.
  • 1-Methylpyrazol-4-yl group : Improves solubility and metabolic stability. SAR studies showed that replacing the pyrazole with bulkier groups (e.g., phenyl) reduced potency by >10-fold .

Q. How should in vivo efficacy studies be designed to evaluate antitumor activity?

Optimal design includes:

  • Model selection : MET-amplified patient-derived xenografts (PDXs) or HGF-driven tumors.
  • Dosing regimen : Oral administration at 10–30 mg/kg BID to maintain trough concentrations > MET IC₅₀.
  • Biomarker analysis : Tumor MET phosphorylation (Phospho-ELISA) and downstream effectors (pERK/pAKT) at 2–4 hours post-dose .

Q. What strategies overcome resistance to MET inhibition in preclinical models?

Resistance mechanisms (e.g., MET Y1230C mutations or MAPK upregulation) require:

  • Combination therapies : Co-administration with MEK inhibitors (e.g., trametinib) to block adaptive signaling.
  • Structure-based redesign : Introduce substituents (e.g., bulkier side chains) to accommodate gatekeeper mutations.
  • Longitudinal PD analysis : Monitor plasma HGF levels as a resistance biomarker .

Q. What synthetic methodologies are used to produce this compound?

AMG 337 is synthesized via:

  • Multi-step coupling : Triazolo-pyridine core formation via cyclization of 8-fluoro-6-bromo precursors.
  • Chiral resolution : (1R)-configured ethyl group introduced using asymmetric hydrogenation (99% ee).
  • Purification : Final compound isolated via reverse-phase HPLC (purity >99%) .

Data Contradiction Analysis Example

Observation : Inconsistent tumor regression in MET-driven xenografts.
Resolution :

Verify MET amplification via FISH/NGS.

Assess unbound drug levels in plasma (target: >3× IC₅₀).

Profile compensatory pathways (e.g., EGFR/HER2) via phospho-kinase arrays.

Adjust dosing to ensure continuous MET suppression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.